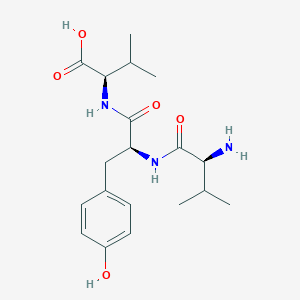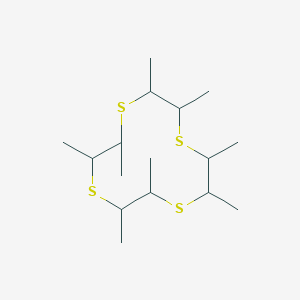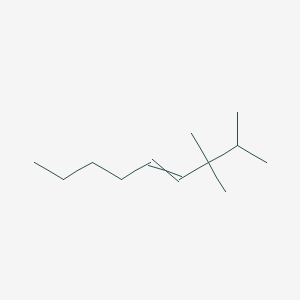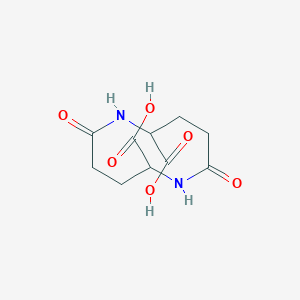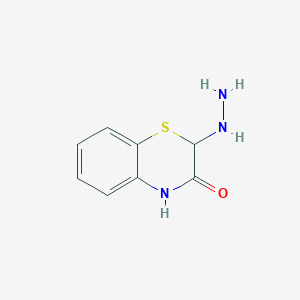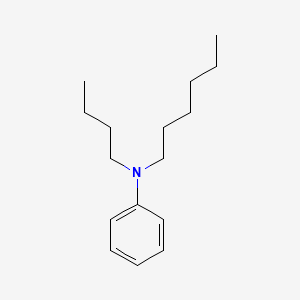![molecular formula C8H9ClO B14497280 Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride CAS No. 63127-28-6](/img/structure/B14497280.png)
Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride is a unique organic compound characterized by its tricyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride typically involves the reaction of Tricyclo[3.1.1.0~3,6~]heptane with thionyl chloride (SOCl₂) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The process involves heating the reactants to a specific temperature to facilitate the formation of the carbonyl chloride derivative.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Addition Reactions: It can also undergo addition reactions with compounds containing multiple bonds, such as alkenes and alkynes.
Oxidation and Reduction: While less common, it can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Addition Reactions: Reagents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used for hydrogenation reactions.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO₄) for oxidation and lithium aluminum hydride (LiAlH₄) for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while hydrogenation would result in the addition of hydrogen atoms to the tricyclic structure.
Wissenschaftliche Forschungsanwendungen
Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecular structures.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride exerts its effects involves its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chloride group is displaced by a nucleophile, leading to the formation of new chemical bonds and structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricyclo[3.1.1.0~3,6~]heptane: The parent hydrocarbon structure without the carbonyl chloride group.
Tricyclo[2.2.1.0~2,6~]heptane: A similar tricyclic compound with a different ring structure.
Tricyclo[4.1.0.0~2,7~]heptane: Another tricyclic compound with a different arrangement of carbon atoms.
Uniqueness
Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride is unique due to its specific tricyclic structure and the presence of the reactive carbonyl chloride group. This combination of features makes it particularly versatile in chemical synthesis and research applications.
Eigenschaften
CAS-Nummer |
63127-28-6 |
|---|---|
Molekularformel |
C8H9ClO |
Molekulargewicht |
156.61 g/mol |
IUPAC-Name |
tricyclo[3.1.1.03,6]heptane-6-carbonyl chloride |
InChI |
InChI=1S/C8H9ClO/c9-7(10)8-4-1-5(8)3-6(8)2-4/h4-6H,1-3H2 |
InChI-Schlüssel |
GQCHNYBDJSDCFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3C2(C1C3)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


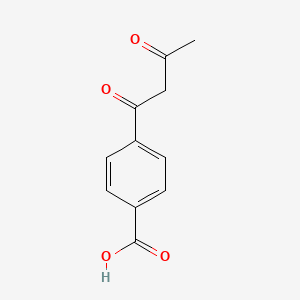
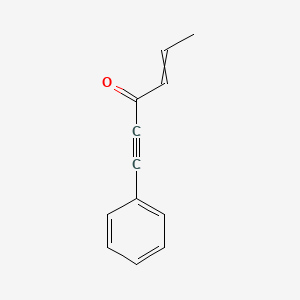

![3-[2,4-Dihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]prop-2-enoic acid](/img/structure/B14497213.png)
![1-(4-Chlorophenyl)-2-[4-[2-(4-chlorophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione](/img/structure/B14497218.png)

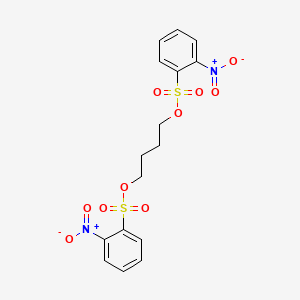
![1,3-Dioxolo[4,5-g]isoquinoline, 5-ethyl-7,8-dihydro-](/img/structure/B14497231.png)
